molecular formula C13H10FNO2 B6365274 5-(4-Fluoro-3-methylphenyl)nicotinic acid CAS No. 1192988-08-1

5-(4-Fluoro-3-methylphenyl)nicotinic acid

Cat. No.: B6365274
CAS No.: 1192988-08-1
M. Wt: 231.22 g/mol
InChI Key: YGNMWTAFTOGZQP-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol. This compound is of significant interest in various research fields, including pharmaceuticals, agricultural sciences, and material sciences due to its unique properties.

Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-4-9(2-3-12(8)14)10-5-11(13(16)17)7-15-6-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNMWTAFTOGZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681358
Record name 5-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192988-08-1
Record name 5-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(4-Fluoro-3-methylphenyl)nicotinic acid involves several steps. One common synthetic route includes the reaction of 4-fluoro-3-methylbenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. This intermediate is then subjected to cyclization and subsequent oxidation to yield the desired nicotinic acid derivative . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(4-Fluoro-3-methylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Fluoro-3-methylphenyl)nicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-Fluoro-3-methylphenyl)nicotinic acid can be compared with other similar compounds, such as:

    5-(3-Fluoro-4-methylphenyl)nicotinic acid: This compound has a similar structure but differs in the position of the fluorine and methyl groups on the aromatic ring.

    4-(Trifluoromethyl)nicotinic acid: This compound contains a trifluoromethyl group instead of a single fluorine atom, leading to different chemical and biological properties.

    (3-Fluoro-5-methylphenyl)boronic acid: This compound has a boronic acid group instead of a carboxylic acid group, which affects its reactivity and applications.

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